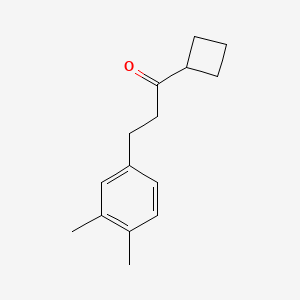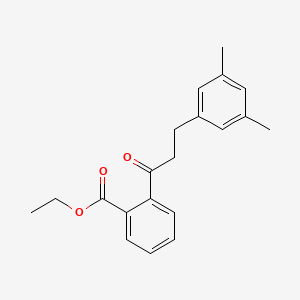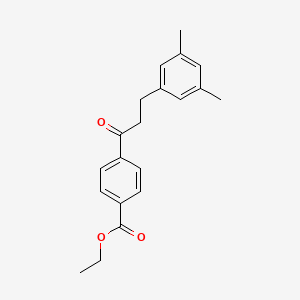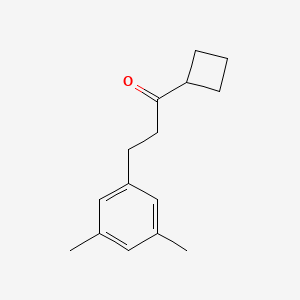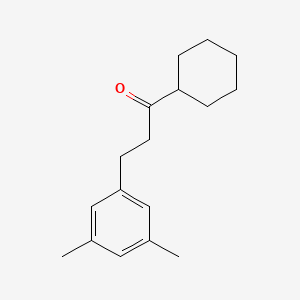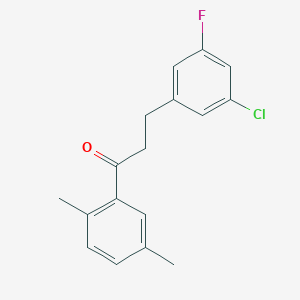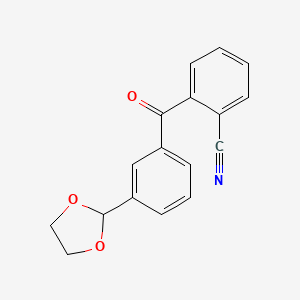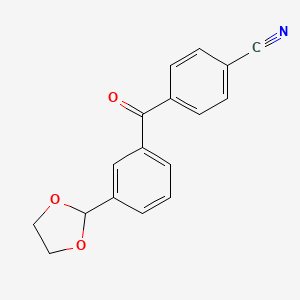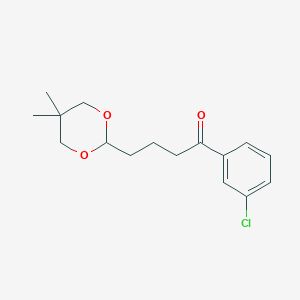
3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex and often requires specific conditions to achieve the desired product. For example, the paper titled "3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene as a Functionalized Isoprene Unit. An Electrochemical Preparation and Some Reactions" discusses the electrooxidative double ene-type chlorination of a related compound, which was conducted at room temperature using a two-layer solvent system and various acids . This method could potentially be adapted for the synthesis of 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, considering the reactivity of the chloro groups and the presence of a dioxane ring.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite intricate, as seen in "Trichloro-bridged diruthenium(II,III) complexes: preparation, properties, and x-ray structure of Ru2Cl5(chiraphos)2" . Although this paper discusses a metal complex, it highlights the importance of X-ray crystallography in determining the structure of chlorinated compounds. The presence of chlorine atoms can significantly influence the geometry and electronic distribution within a molecule, which is crucial for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Chlorinated compounds can participate in various chemical reactions, often serving as intermediates or functionalized units. The paper "3-(Dichloroacetyl)chromone; A New Building Block for the Synthesis of Formylated Purine Isosteres" describes the synthesis of a dichloroacetyl chromone and its subsequent reactions with electron-rich amino-heterocycles to produce diverse fused pyridines . This demonstrates the versatility of chlorinated compounds in forming complex heterocyclic structures, which could be relevant when considering the reactivity of 3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds are influenced by their molecular structure. For instance, "The new organic ligand: 3-(5-Carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one" discusses a chromanone derivative's crystal structure, spectral properties, and thermal stability . Such properties are essential for the practical application of these compounds in various fields, including material science and pharmaceuticals. The presence of chlorine atoms can affect the compound's boiling point, solubility, and stability, which are critical parameters for any practical application.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study on the regioselective metalation of ortho-aminopicolines utilized the pivaloyl group as a directing group, leading to the synthesis of naphthyridines through a reaction involving similar dioxan-yl components. This highlights the compound's potential in the synthesis of complex heterocyclic structures (Straub, 1993).
Chemical Properties and Applications
- Research on 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid for synthesizing new heterocyclic compounds suggests the potential biological activity of related compounds. This study presents the compound's versatility in generating biologically active derivatives with antimicrobial and antifungal properties (Sayed et al., 2003).
Potential for Material Science
- Another investigation describes the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones, illustrating the utility of similar compounds in material science, particularly for conducting polymers and organic electronics (Yin et al., 2008).
Electrochemical Applications
- The electrochemical preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene as a functionalized isoprene unit demonstrates the compound's potential application in synthetic chemistry and material science, where its electrochemical properties could be leveraged for novel synthesis pathways (Uneyama et al., 1983).
Pharmacological Research
- A study on chloroprene metabolism by glutathione and epoxide hydrolase in vitro indicates the importance of understanding the metabolic pathways of chlorinated compounds for assessing their toxicity and potential pharmacological effects (Munter et al., 2003).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3’-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within the body.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIJNFOMFNJRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645920 | |
| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898785-88-1 | |
| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




